N-(3-methoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(3-methoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: is an organic compound that features a benzyl group substituted with a methoxy group, a pyrazole ring with a nitro substituent, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-methoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically begins with commercially available starting materials such as 3-methoxybenzylamine, 3-nitro-1H-pyrazole, and acetic anhydride.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group on the benzyl ring can undergo oxidation to form a hydroxyl group, leading to the formation of N-(3-hydroxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group, resulting in N-(3-methoxybenzyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed:
Oxidation: N-(3-hydroxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide.
Reduction: N-(3-methoxybenzyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacologically active compound, possibly targeting specific enzymes or receptors.
Drug Development: Used as a scaffold for the development of new therapeutic agents.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the acetamide moiety might participate in hydrogen bonding interactions.
Comparison with Similar Compounds
N-(3-methoxybenzyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(3-hydroxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness:
- The presence of both a methoxybenzyl group and a nitro-substituted pyrazole ring makes N-(3-methoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(3-nitropyrazol-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-21-11-4-2-3-10(7-11)8-14-13(18)9-16-6-5-12(15-16)17(19)20/h2-7H,8-9H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUGLABNRPZKNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198744 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.